3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile
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Overview
Description
3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, which is known for its biological activity, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile typically involves the formation of the pyrazole ring followed by its functionalization One common method includes the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring The amino and methyl groups can be introduced through subsequent substitution reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as transition metals may be employed to facilitate the cyclization and substitution reactions. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production times.
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1-phenylpyrazole: Similar structure but with a phenyl group instead of a benzonitrile moiety.
5-amino-3-methyl-1-phenylpyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile is unique due to the presence of both the benzonitrile and pyrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N4 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-8-5-11(13)15(14-8)10-4-2-3-9(6-10)7-12/h2-6H,13H2,1H3 |
InChI Key |
WIKRDNYZQFOLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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